![molecular formula C16H19N3O2S2 B2381439 (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide CAS No. 854002-21-4](/img/structure/B2381439.png)
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide
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Description
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
One study describes the synthesis and evaluation of 4-thiazolidinone derivatives for their antimicrobial and anticancer potentials. It highlights the significant activity of these compounds against various microbial strains and cancer cell lines. The research emphasizes the importance of specific structural modifications to enhance biological activity, pointing towards the compound's potential as a lead for developing new therapeutic agents (Deep et al., 2016).
Corrosion Inhibition
Another application area is corrosion inhibition, where benzothiazole derivatives, closely related to the compound , have been synthesized and tested for their efficacy in protecting carbon steel against corrosion in acidic environments. The study provides insights into the mechanisms of action of these inhibitors and their potential industrial applications (Hu et al., 2016).
Aldose Reductase Inhibition
Further research has explored the synthesis and evaluation of oxothiazolidine derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds show promise in managing long-term diabetic complications, indicating the potential therapeutic applications of the compound (Saeed et al., 2014).
Anticancer Activity
Lastly, the synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for anticancer activity have been documented. These studies demonstrate the compound's efficacy against various cancer cell lines, supporting its role in anticancer drug development (Havrylyuk et al., 2010).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-18(2)9-8-17-14(20)12-6-4-11(5-7-12)10-13-15(21)19(3)16(22)23-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGQULOAIRXBR-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCN(C)C)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCN(C)C)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.